3-Bromo-5-chloro-2-propoxyphenylboronic acid
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Overview
Description
3-Bromo-5-chloro-2-propoxyphenylboronic acid is an organoboron compound with the molecular formula C9H11BBrClO3 and a molecular weight of 293.35 g/mol . This compound is characterized by the presence of bromine, chlorine, and propoxy groups attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-propoxyphenylboronic acid typically involves the reaction of this compound with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-propoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding phenyl derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Phenyl derivatives.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
3-Bromo-5-chloro-2-propoxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-propoxyphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is crucial for the formation of complex organic molecules in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-propoxyphenylboronic acid: Similar in structure but lacks the chlorine atom.
3-Chloro-5-propoxyphenylboronic acid: Similar in structure but lacks the bromine atom.
Uniqueness
3-Bromo-5-chloro-2-propoxyphenylboronic acid is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for more versatile synthetic applications compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
(3-bromo-5-chloro-2-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrClO3/c1-2-3-15-9-7(10(13)14)4-6(12)5-8(9)11/h4-5,13-14H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGZZWJHRDEVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCC)Br)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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